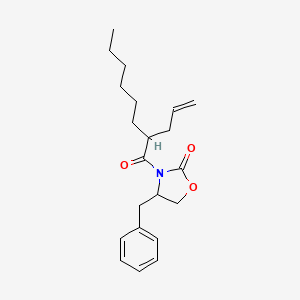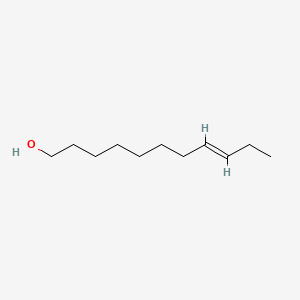
Undec-8-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-8-enol is an organic compound with the molecular formula C11H22O. It is a type of enol, which is a compound containing a hydroxyl group (-OH) bonded to a carbon atom that is double-bonded to another carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undec-8-enol can be synthesized through several methods. One common approach involves the stereoselective synthesis of enol ethers from β-amino aldehydes. This method allows for the creation of enol ethers with defined olefin geometry, which can be key building blocks for medicinally important compounds . Another method involves the nickel-catalyzed cross-coupling of α-oxy-vinylsulfones with alkylzinc reagents. This reaction is performed under mild conditions and is tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Undec-8-enol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to undec-8-enoic acid. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of undecane, a saturated hydrocarbon. This reaction typically uses hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives. For example, reacting this compound with acyl chlorides can produce esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium (Pd) catalyst
Substitution: Acyl chlorides, Base catalysts
Major Products Formed
Oxidation: Undec-8-enoic acid
Reduction: Undecane
Substitution: Various esters and derivatives
Aplicaciones Científicas De Investigación
Undec-8-enol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers, aromatic chemicals, and modified silicones.
Mecanismo De Acción
The mechanism of action of undec-8-enol involves its ability to undergo keto-enol tautomerism, which is the equilibrium between its ketone and enol forms. This tautomerism is facilitated by the presence of a hydrogen atom adjacent to a carbonyl group. The enol form can act as a nucleophile in various reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Undec-8-enol can be compared with other similar compounds, such as:
Undec-8-enoic acid: This compound is an unsaturated fatty acid with similar structural features but lacks the hydroxyl group present in this compound.
Undecane: A saturated hydrocarbon that can be formed by the reduction of this compound.
Undec-8-enal: An aldehyde derivative of this compound, which has different reactivity due to the presence of the aldehyde group.
The uniqueness of this compound lies in its enol form, which provides distinct reactivity and applications compared to its similar compounds.
Propiedades
Número CAS |
95008-94-9 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(E)-undec-8-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,12H,2,5-11H2,1H3/b4-3+ |
Clave InChI |
HPILEMWCRGJTJG-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCCCCCCO |
SMILES canónico |
CCC=CCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
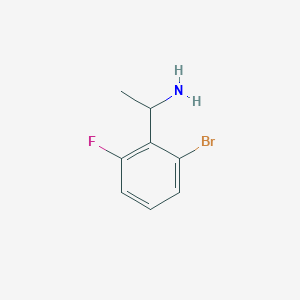
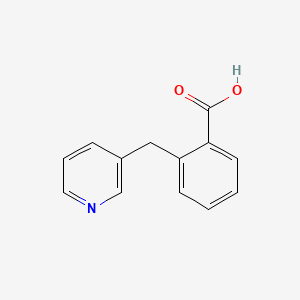
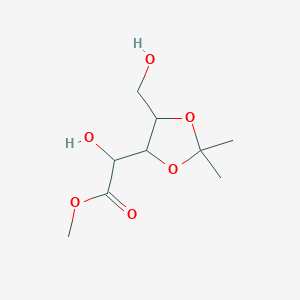
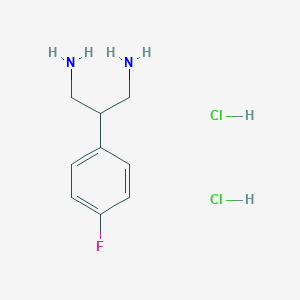

![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)

![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)

